GNE-900 is an ATP-competitive, selective, and orally bioavailable ChK1 inhibitor. In combination with chemotherapeutic agents, GNE-900 sustains ATR/ATM signaling, enhances DNA damage, and induces apoptotic cell death. GNE-900 has little single-agent activity in the absence of chemotherapy and does not grossly potentiate the cytotoxicity of gemcitabine in normal bone marrow cells. In vivo scheduling studies show that optimal administration of the ChK1 inhibitor requires a defined lag between gemcitabine and GNE-900 administration. (Mol Cancer Ther; 12(10); 1968-80).
Related Compounds
GNE-783
Compound Description: GNE-783 is a potent checkpoint kinase 1 (CHK1) inhibitor. It belongs to the 1,7-diazacarbazole class of CHK1 inhibitors. While a strong CHK1 inhibitor, GNE-783 also potently inhibits acetylcholine esterase (AChE), making it unsuitable for further development.
Relevance: GNE-783 served as a lead compound for the development of GNE-900. Structure-activity relationship (SAR) studies starting from GNE-783 aimed to retain potent CHK1 inhibition while reducing AChE activity. This led to the identification of GNE-900, which exhibits a significantly improved selectivity profile.
GNE-145
Compound Description: GNE-145 is a selective and orally bioavailable CHK1 inhibitor. It was developed alongside GNE-900 through an SAR campaign aiming to mitigate AChE inhibition seen with earlier compounds like GNE-783.
Relevance: Similar to GNE-900, GNE-145 represents a successful outcome of efforts to optimize the 1,7-diazacarbazole scaffold for selective CHK1 inhibition. These compounds highlight the possibility of achieving potent and selective CHK1 inhibition within this chemical class.
V158411
Compound Description: V158411 is a small molecule inhibitor of CHK1 that induces DNA damage and cell death specifically in cells undergoing DNA synthesis. It activates the ATR/ATM/DNA-PKcs DNA damage response pathways.
Relevance: V158411 belongs to a class of CHK1 inhibitors that induce a robust increase in DNA damage markers like γH2AX, making it mechanistically distinct from GNE-900, which shows a less pronounced effect on these markers. This comparison highlights the existence of diverse mechanisms of action among CHK1 inhibitors.
LY2603618
Compound Description: LY2603618 is a CHK1 inhibitor that induces a strong increase in DNA damage markers (γH2AX, pChk1(S317), pRPA32(S4/S8)) similar to V158411.
Relevance: LY2603618 is grouped with V158411 as a CHK1 inhibitor that strongly induces DNA damage markers, contrasting with GNE-900, which has a weaker effect. This distinction further emphasizes the mechanistic diversity within the class of CHK1 inhibitors.
ARRY-1A
Compound Description: ARRY-1A is a CHK1 inhibitor that strongly induces DNA damage markers (γH2AX, pChk1(S317), pRPA32(S4/S8)), grouping it mechanistically with V158411 and LY2603618.
Relevance: Similar to LY2603618, ARRY-1A is categorized as a CHK1 inhibitor with a strong DNA damage-inducing profile, different from the weaker effect observed with GNE-900. This reinforces the concept of diverse mechanisms within the class of CHK1 inhibitors.
MK-8776
Compound Description: MK-8776 is a CHK1 inhibitor that does not induce a strong increase in DNA damage markers, distinguishing it from compounds like V158411 and LY2603618.
Relevance: MK-8776 shares a similar characteristic with GNE-900 in that it does not induce a robust DNA damage response, placing it in a distinct mechanistic category compared to V158411, LY2603618, and ARRY-1A. This further emphasizes the diversity in the mechanisms of action among CHK1 inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY294002 is a chromone substituted with a phenyl group at position 8 and a morpholine group at position 2. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an autophagy inhibitor and a geroprotector. It is a member of chromones, a member of morpholines and an organochlorine compound. Specific inhibitor of phosphatidylinositol 3-kinase. 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one is a natural product found in Hexagonia apiaria and Dietes bicolor with data available. PI3K/BET Inhibitor LY294002 is a morpholine-based inhibitor of phosphatidylinositol 3-kinase (PI3K) and the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon administration, the PI3K/BET inhibitor LY294002 specifically targets and binds to both PI3K and the acetylated lysine recognition motifs in the bromodomains of BET proteins. Inhibition of PI3K activity inhibits the PI3K/AKT kinase signaling pathway. This may result in inhibition of growth and survival for tumor cells in which the PI3K-mediated signaling pathway is overactivated. Inhibition of BET proteins prevents their interaction with acetylated histones, disrupts chromatin remodeling and inhibits the expression of oncogenic drivers that are important for cell proliferation and survival, which together may lead to an inhibition of proliferation in BET-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators and play an important role during development and cellular growth. In tumor cells, BET proteins play a key role in the regulation of oncogene transcription and tumor cell proliferation.
5'-S-methyl-5'-thioadenosine is adenosine with the hydroxy group at C-5' substituted with a methylthio (methylsulfanyl) group. It has a role as a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to an adenosine. 5'-Methylthioadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 5'-Deoxy-5'-methylthioadenosine is a natural product found in Drosophila melanogaster, Psychotria punctata, and other organisms with data available. 5'-Methylthioadenosine is a metabolite found in or produced by Saccharomyces cerevisiae.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal is a tripeptide that is L-leucyl-L-leucyl-L-leucine in which the C-terminal carboxy group has been reduced to the corresponding aldehyde and the N-terminal amino group is protected as its benzyloxycarbonyl derivative. It has a role as a proteasome inhibitor. It is a tripeptide, an amino aldehyde and a carbamate ester. Z-Leu-leu-leu-al is a natural product found in Tricholoma pardinum, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.
Miltefosine is a phospholipid that is the hexadecyl monoester of phosphocholine. It has a role as an antineoplastic agent, an antiprotozoal drug, an antifungal agent, an immunomodulator, an anti-inflammatory agent, an apoptosis inducer, a protein kinase inhibitor and an anticoronaviral agent. It is a member of phosphocholines and a phospholipid. Miltefosine is a broad spectrum antimicrobial, anti-leishmanial, phospholipid drug that was originally developed in the 1980s as an anti-cancer agent. It is currently the only recognized oral agent used to treat visceral, cutaneous, and mucosal forms of leishmaniasis, a neglected tropical disease. It can be administered topically or orally and is only indicated in patients aged 12 years or older. The CDC has also recommended it as a first line treatment for free-living amebae (FLA) infections such as primary amebic meningoencephalitis and granulomatous amebic encephalitis. Miltefosine is an Antileishmanial. Miltefosine is an orally available, alkyl phospholipid that is used in the treatment of both cutaneous and visceral leishmaniasis. Miltefosine therapy is often accompanied by transient mild-to-moderate serum aminotransferase elevations during the first 1 or 2 weeks of treatment, but has not been implicated in cases of clinically apparent liver injury with jaundice. Miltefosine is a natural product found in Carica papaya and Xenorhabdus nematophila with data available. Miltefosine is an orally- and topically-active alkyl-phosphocholine compound with potential antineoplastic activity. Miltefosine targets cellular membranes, modulating cell membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. As an immunomodulator, miltefosine stimulates T-cells, macrophages and the expression of interleukin 3 (IL-3), granulocyte-macrophage colony stimulating factor (GM-CSF), and interferon gamma (INF-gamma). (NCI04)
ME-344 is an active metabolite of NV-128, a novel flavonoid small molecule inhibitor of the mammalian Target of Rapamycin (mTOR), with potential antineoplastic activity. Upon administration, mTOR1/2 Kinase inhibitor ME-344 downregulates the PIK3/AKT/mTOR pathway and results in chromatin condensation in the absence of caspase activation. Consequently, this agent induces caspase-independent cell death in tumor cells with a de-regulated PIK3/AKT/mTOR pathway or chemotherapeutic resistant cells. In pre-clinical studies, ME-344 has shown tenfold more anti-tumor activity than NV-128.
MK-2461 is a member of the class of benzocycloheptapyridines that is 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one substituted by 1-methyl-1H-pyrazol-4-yl and [{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)sulfamoyl]amino groups at positions 3 and 7, respectively. It is a novel ATP-competitive multi-targeted inhibitor of activated c-Met (IC50 = 2.5 nM). It has a role as an antineoplastic agent, a c-Met tyrosine kinase inhibitor and an apoptosis inducer. It is a member of pyrazoles, a benzocycloheptapyridine, a member of dioxanes and a member of sulfamides.
MKC-1 is an orally bioavailable, small-molecule, bisindolylmaleimide cell cycle inhibitor with potential antineoplastic activity. MKC-1 and its metabolites inhibit tubulin polymerization, blocking the formation of the mitotic spindle, which may result in cell cycle arrest at the G2/M phase and apoptosis. In addition, this agent has been shown to inhibit the activities of the oncogenic kinase Akt, the mTOR pathway, and importin-beta, a protein essential to the transport of other proteins from the cytosol into the nucleus.